molecular formula C15H20N2O3 B7185525 N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide

N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide

Cat. No.: B7185525
M. Wt: 276.33 g/mol
InChI Key: WBDOHDYYSQUUOZ-UHFFFAOYSA-N
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Description

N-[1-(6,6-dimethyl-3-azabicyclo[310]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide is a complex organic compound featuring a bicyclic structure with a nitrogen atom, making it a significant molecule in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and scalability. The use of robust catalysts like Ru(II) and efficient purification techniques are crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. This compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide stands out due to its specific combination of a bicyclic azabicyclohexane core with a furan carboxamide moiety. This unique structure provides distinct binding properties and biological activities, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9(16-13(18)10-4-5-20-8-10)14(19)17-6-11-12(7-17)15(11,2)3/h4-5,8-9,11-12H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDOHDYYSQUUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2C(C1)C2(C)C)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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